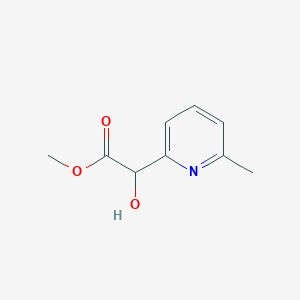

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-3-5-7(10-6)8(11)9(12)13-2/h3-5,8,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULIJHQJFIYSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Pyridine-Based Alpha-Hydroxy Esters

Introduction: The Critical Role of Stability in Drug Efficacy

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents due to their versatile chemical properties and biological activity.[1][2][3][4] The introduction of an alpha-hydroxy ester moiety to a pyridine core can significantly modulate a compound's pharmacological profile. However, this functional group can also introduce inherent instability, posing a significant challenge to drug development. Understanding and quantifying the thermodynamic stability of these molecules is not an academic exercise; it is a critical determinant of a drug candidate's shelf-life, bioavailability, and ultimately, its safety and efficacy.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the stability of this important class of compounds.

Part 1: Theoretical Foundations of Stability

The thermodynamic stability of a pyridine-based alpha-hydroxy ester is not governed by a single factor but is rather the result of a complex interplay of intramolecular and intermolecular forces. A thorough understanding of these principles is essential for rational drug design and the interpretation of experimental stability data.

Conformational Analysis and Intramolecular Hydrogen Bonding

The spatial arrangement of atoms, or conformation, plays a pivotal role in the stability of these molecules. The proximity of the alpha-hydroxyl group to the pyridine nitrogen allows for the potential formation of an intramolecular hydrogen bond.

-

Stabilizing Effect: The formation of a hydrogen bond creates a pseudo-cyclic structure, which can significantly lower the molecule's ground state energy, thereby increasing its thermodynamic stability.[6][7][8] This interaction can shield the ester carbonyl from nucleophilic attack by water or other agents, thus retarding hydrolytic degradation.[9][10]

-

Conformational Preference: The strength and even the existence of this hydrogen bond are highly dependent on the stereochemistry at the alpha-carbon and the substitution pattern on both the pyridine ring and the ester group. Computational modeling and NMR spectroscopy are powerful tools to elucidate the preferred conformation and the presence of such stabilizing interactions.[9][10]

Electronic Effects of the Pyridine Ring

The pyridine ring, being electron-deficient, exerts a significant influence on the reactivity of the ester group.

-

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring and, by extension, from the ester moiety. This inductive effect makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a primary pathway for degradation.[11]

-

Substituent Effects: The stability can be modulated by introducing electron-donating or electron-withdrawing groups onto the pyridine ring.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can donate electron density to the ring, partially mitigating the electron-withdrawing effect of the ring nitrogen. This reduces the electrophilicity of the ester carbonyl, thereby increasing stability.

-

Electron-Withdrawing Groups (EWGs): Halogens or nitro groups further decrease electron density at the ester, increasing its susceptibility to hydrolysis and decreasing overall stability.

-

Steric Hindrance

Bulky substituents near the ester functionality can physically block the approach of a nucleophile (e.g., a water molecule or hydroxide ion). This steric shielding can dramatically slow the rate of hydrolysis, enhancing the kinetic stability of the compound even if the thermodynamic parameters are not significantly altered.

Part 2: Experimental Assessment of Stability: A Validated Workflow

A robust and reliable assessment of stability requires a systematic experimental approach. The industry-standard method is to conduct forced degradation studies under conditions more aggressive than those expected during storage and use.[5][12][13] This approach allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[5]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][12][14] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12][15]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the pyridine-based alpha-hydroxy ester at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solution to a controlled light source as per ICH Q1B guidelines.[15]

-

-

Time Points: Sample each stressed solution at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the lability of the compound.

-

Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the parent compound and all its degradation products without interference.[16][17][18][19]

-

Technique: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.[16][19]

-

Detection: A photodiode array (PDA) or UV detector is typically used for quantification. Coupling the HPLC system with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight information.[16][18]

-

Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is specific, accurate, precise, and robust.[12][20]

Visualization of the Experimental Workflow

Caption: Common degradation pathways for pyridine-based alpha-hydroxy esters.

Conclusion

The thermodynamic stability of pyridine-based alpha-hydroxy esters is a multifaceted property that is crucial for the successful development of new therapeutic agents. By combining a strong theoretical understanding of conformational and electronic effects with rigorous experimental evaluation through forced degradation studies, researchers can effectively characterize and mitigate potential stability issues. The systematic approach outlined in this guide, which emphasizes causality and self-validating protocols, provides a robust framework for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

-

Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

-

Ali, M. A., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports, 12, 100210. [Link]

-

Dahlin, J. L., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 59(5), 2900-2915. [Link]

-

Gouda, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

-

Arciniega, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS. Retrieved from [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Desai, N. C., et al. (Eds.). (2021). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

-

Vishnu. (2020). Effect of intramolecular hydrogen bonding on the stability of a molecule. Chemistry Stack Exchange. Retrieved from [Link]

-

Scott, J. D., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 947-955. [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Leszczynski, J., & Shukla, M. K. (Eds.). (2009). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. In Practical Aspects of Computational Chemistry I (pp. 1-15). Springer. [Link]

-

Ghogomu, J. N., & Ndjoko-Ioset, K. (2021). Interplay of Intramolecular Hydrogen Bonds, OH Orientations, and Symmetry Factors in the Stabilization of Polyhydroxybenzenes. Molecules, 26(1), 123. [Link]

-

Analytical University. (n.d.). Analytical Instruments for Stability. Retrieved from [Link]

-

Ali, M. A., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

-

Dahlin, J. L., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Retrieved from [Link]

-

Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

-

Singh, R., & Kumar, V. (2010). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 3(4), 936-940. [Link]

-

Wang, X., et al. (2018). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. Chemical Engineering Journal, 344, 86-94. [Link]

-

A. M. T. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

-

Roy, B., et al. (2010). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 6, 124. [Link]

-

Wikipedia. (n.d.). Clark R. Landis. Retrieved from [Link]

-

Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]

-

Park, K. (n.d.). Assay and Stability Testing. Purdue University. Retrieved from [Link]

-

National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

University of Liverpool. (n.d.). Interactive 3D Chemistry Animations. ChemTube3D. Retrieved from [Link]

-

Aguilar-Méndez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(13), 7294. [Link]

-

Reddit. (2020). What are the real life implications of thermodynamic stability of esters?. r/chemhelp. Retrieved from [Link]

-

Alshaye, N. A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(1), 123. [Link]

-

Chaparro-Riggers, J. F., et al. (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Protein Journal, 42(6), 675-684. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Testing | SGS Thailand [sgs.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. onyxipca.com [onyxipca.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. sepscience.com [sepscience.com]

- 17. Analytical Instruments for Stability – Pharma Stability [pharmastability.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. kinampark.com [kinampark.com]

- 20. emerypharma.com [emerypharma.com]

Navigating the 6-Methylpyridine Landscape: A Technical Guide to Key Derivatives for Researchers

For chemists at the forefront of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of applications, from life-saving therapeutics to advanced materials.[1][2][3] Among these, the 6-methylpyridine family of compounds presents a particularly rich area for exploration. The strategic placement of the methyl group at the 6-position influences the molecule's steric and electronic properties, offering a versatile platform for the synthesis of novel chemical entities.

This in-depth guide provides researchers, scientists, and drug development professionals with a crucial toolkit: a curated database of Chemical Abstracts Service (CAS) numbers and molecular weights for key 6-methylpyridine derivatives, insights into their applications, a detailed synthetic protocol, and a systematic workflow for their characterization.

Core Identifiers: A Quick Reference

Precise identification of chemical compounds is paramount for reproducible and reliable scientific research. The following table summarizes the essential identifiers for a selection of commercially significant 6-methylpyridine derivatives.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 108-48-5 | C₇H₉N | 107.15 |

| 2-Amino-6-methylpyridine | 6-Amino-2-picoline | 1824-81-3 | C₆H₈N₂ | 108.14 |

| 2-Chloro-6-methylpyridine | 6-Chloro-2-picoline | 18368-63-3 | C₆H₆ClN | 127.57 |

| 2-Bromo-6-methylpyridine | 6-Bromo-2-picoline | 5315-25-3 | C₆H₆BrN | 172.02 |

| 6-Methylpyridine-2-carboxylic acid | 6-Methylpicolinic acid | 934-60-1 | C₇H₇NO₂ | 137.14 |

| (6-Methylpyridin-2-yl)methanamine | 2-(Aminomethyl)-6-methylpyridine | 6627-60-7 | C₇H₁₀N₂ | 122.17 |

The Strategic Importance of 6-Methylpyridine Derivatives in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[2][3] The introduction of a methyl group at the 6-position, adjacent to the nitrogen atom, provides a steric handle that can be exploited to fine-tune a molecule's interaction with biological targets. This substitution can influence factors such as metabolic stability, receptor binding affinity, and selectivity, ultimately impacting a drug candidate's efficacy and safety profile.[1]

For instance, 2-amino-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its derivatives have been investigated for a range of biological activities, including anticonvulsant and sympathetic blocking actions.[5] Halogenated derivatives like 2-chloro- and 2-bromo-6-methylpyridine are versatile building blocks in cross-coupling reactions, enabling the construction of complex molecular architectures.[6] Furthermore, 6-methylpyridine-2-carboxylic acid and its esters are valuable precursors for creating novel compounds in both pharmaceutical and agrochemical research and development.[7][8]

The strategic incorporation of these derivatives can be seen in various therapeutic areas. Pyridine-containing molecules are prominent in kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[1] The ability to modify the pyridine core through substitutions allows medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of a drug, a critical aspect of the drug discovery process.[1]

Synthetic Protocol: N-Oxidation of 2,6-Lutidine

The N-oxidation of pyridine derivatives is a fundamental transformation that activates the pyridine ring for further functionalization. Pyridine N-oxides are valuable intermediates in the synthesis of more complex molecules and can themselves exhibit interesting biological properties.[9][10][11] The following protocol details a robust method for the N-oxidation of 2,6-lutidine, a common starting material in the 6-methylpyridine family.

Causality Behind Experimental Choices:

-

Hydrogen Peroxide as Oxidant: A green and readily available oxidizing agent, with water as its only byproduct.

-

Titanium Silicalite (TS-1) Catalyst: A heterogeneous catalyst that offers high selectivity and can be easily removed from the reaction mixture by filtration, simplifying purification. Its use in a continuous flow microreactor enhances safety and efficiency compared to traditional batch reactors.[12]

-

Methanol as Solvent: A polar protic solvent that effectively dissolves both the pyridine derivative and the oxidant.

-

Continuous Flow Microreactor: This setup allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and improved safety, especially for potentially exothermic oxidation reactions.[12]

Step-by-Step Methodology:

-

Catalyst Packing: A packed-bed microreactor is prepared by loading it with titanium silicalite (TS-1) catalyst.

-

Reagent Preparation: A solution of 2,6-lutidine in methanol is prepared. A separate solution of hydrogen peroxide in methanol is also prepared.

-

Reaction Setup: The two reagent solutions are introduced into the microreactor using precision pumps. The flow rates are adjusted to achieve the desired stoichiometric ratio and residence time.

-

Temperature Control: The microreactor is heated to the optimal reaction temperature, which is typically determined through optimization studies.

-

Reaction Monitoring: The output from the microreactor is collected, and the reaction progress is monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction has reached completion, the solvent is removed from the collected product stream under reduced pressure. The resulting crude 2,6-lutidine N-oxide can then be purified by a suitable method, such as crystallization or column chromatography.

Caption: Workflow for the N-Oxidation of 2,6-Lutidine.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized 6-methylpyridine derivative is a critical step in the research and development process. A multi-technique approach is essential for a comprehensive characterization.

Self-Validating System for Trustworthy Results:

Each analytical technique provides a piece of the structural puzzle. The data from these techniques should be cross-correlated to provide a self-validating and unambiguous identification of the compound. For example, the molecular weight determined by mass spectrometry should be consistent with the proposed structure, which in turn should be supported by the fragmentation pattern and the spectroscopic data from NMR and IR.

Detailed Methodologies:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the substitution pattern on the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=N, C=C, and C-H bonds in the aromatic ring, as well as vibrations from other functional groups (e.g., -NH₂, -OH, C=O), can be observed.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure confirmation.

-

-

Chromatographic Analysis:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance.

-

Caption: Analytical Workflow for Characterization.

References

- Vertex AI Search. (n.d.). 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-6-methylpyridine | CAS 5315-25-3.

- Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHYLPYRIDINE | CAS 18368-63-3.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-methylpyridine | CAS 1824-81-3.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyridine 99 18368-63-3.

- Restek. (n.d.). 2,6-Lutidine - EZGC Method Translator.

- Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid.

- DrugFuture. (n.d.). 2,6-Lutidine.

- Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine 98 1824-81-3.

- Sigma-Aldrich. (n.d.). 2,6-Lutidine 2,6-Dimethylpyridine.

- Wikipedia. (n.d.). 2,6-Lutidine.

- Loba Chemie. (n.d.). 108-48-5 CAS | 2,6 - LUTIDINE.

- Chemsrc. (n.d.). 2-Bromo-6-methylpyridine | CAS#:5315-25-3.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98 5315-25-3.

- Home Sunshine Pharma. (n.d.). 2-Bromo-6-methylpyridine CAS 5315-25-3.

- Sunway Pharm Ltd. (n.d.). 2-Bromo-6-methylpyridine - CAS:5315-25-3.

- Santa Cruz Biotechnology. (n.d.). 6-Methyl-pyridine-2-carboxylic acid methyl ester | CAS 104408-25-5.

- Pharmaffiliates. (n.d.). CAS No : 1824-81-3 | Product Name : 2-Amino-6-methylpyridine.

- Oakwood Chemical. (n.d.). 2-Chloro-6-methylpyridine.

- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemicalBook. (n.d.). 2-Chloro-6-methylpyridine | 18368-63-3.

- NIST. (n.d.). 2-Pyridinamine, 6-methyl-.

- BLD Pharm. (n.d.). 934-60-1|6-Methyl-2-pyridinecarboxylic acid.

- CymitQuimica. (n.d.). 2-Chloro-6-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- NIST. (n.d.). 2-Pyridinecarboxylic acid, 6-methyl-.

- PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid.

- Benchchem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.

- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.

- ResearchGate. (2026, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 6-Methylpyridine-2-carboxylic Acid in R&D.

- PubChem. (n.d.). (6-Methylpyridin-2-yl)methanamine.

- Wikipedia. (n.d.). Pyridine.

- ResearchGate. (2026, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

- Social Research Foundation. (n.d.). Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridine Derivatives.

- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine | 1824-81-3.

- PubMed. (n.d.). Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Derivatives.

- Royal Society of Chemistry. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.

- Loba Chemie. (n.d.). 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE.

- Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.

- Wikipedia. (n.d.). Pyridines.

- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ResearchGate. (2026, August 7). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.

- Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives.

- Periodica Polytechnica. (2014, July 31). Preparation of Pyridine N-oxide Derivatives in Microreactor.

- ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridines - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. alkalimetals.com [alkalimetals.com]

- 5. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Methyl-pyridine-2-carboxylic acid methyl ester | CAS 104408-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. Pyridine N-oxide [organic-chemistry.org]

- 10. Preparation of Pyridine N-oxide Derivatives in Microreactor | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

A Guide to the Safe Handling of Pyridine Acetates for Researchers and Drug Development Professionals

This comprehensive guide is intended for researchers, scientists, and drug development professionals who work with pyridine acetates. It provides an in-depth overview of the critical safety data and handling precautions necessary to ensure a safe laboratory environment. Moving beyond a simple checklist, this document delves into the underlying principles of chemical safety, fostering a proactive and informed approach to risk management when handling this important class of compounds.

The Chemical Landscape of Pyridine Acetates

Pyridine acetates are a diverse class of organic compounds that feature a pyridine ring functionalized with an acetate group. They are valuable intermediates and building blocks in pharmaceutical and agrochemical research and development.[1] While the specific properties of each pyridine acetate derivative can vary, their safety profiles are largely dictated by the pyridine moiety. Pyridine is a flammable, colorless liquid with a distinctively unpleasant, fish-like odor.[2] It is crucial to understand that while the acetate group may influence physical properties like solubility and boiling point, the inherent hazards of the pyridine ring remain a primary concern.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The first step should always be to consult the Safety Data Sheet (SDS) for the specific pyridine acetate being used.[3] The SDS provides critical information on hazards, handling, storage, and emergency procedures.

Key Hazards Associated with Pyridine Acetates:

-

Flammability: Pyridine is a highly flammable liquid and vapor.[4] Pyridine acetates should be treated as flammable, and all sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly avoided.[5] It is essential to take precautionary measures against static discharge by grounding and bonding containers and equipment.[4]

-

Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Acute Effects: Exposure can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation, headaches, dizziness, and nausea.[6][7]

-

Chronic Effects: Prolonged or repeated exposure to pyridine has been associated with potential damage to the liver, kidneys, and central nervous system.[8]

-

-

Reactivity: Pyridine acetates can react violently with strong oxidizing agents, strong acids, and other incompatible materials.[9]

A sample hazard classification for a specific pyridine acetate is provided below, based on available SDS data.

| Hazard Classification (Example: Pyridine Acetate) | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[3] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in chemical safety that prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

-

Fume Hoods: All work with pyridine acetates that have the potential to generate vapors, dust, or aerosols must be conducted in a properly functioning and certified chemical fume hood.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11] | To protect the eyes from splashes and vapors that can cause serious irritation or damage.[7] |

| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or PVA for prolonged contact; nitrile for incidental splash protection).[12] | To prevent skin contact, which can cause irritation and absorption of the chemical.[1] Always check the glove manufacturer's compatibility chart. |

| Body Protection | A fully buttoned lab coat. A chemically resistant apron may be necessary for larger quantities.[12] | To protect the skin from accidental splashes. |

| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12] | To prevent the inhalation of harmful vapors.[1] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for preventing accidents and ensuring the integrity of the chemical.

Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of pyridine acetates.

Storage Requirements

-

Store pyridine acetates in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[6]

-

Keep containers tightly closed to prevent the escape of vapors and absorption of moisture.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Use secondary containment to prevent the spread of material in case of a leak.

Emergency Procedures: Be Prepared

A swift and appropriate response to an emergency can significantly mitigate the consequences.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |

| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13] Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[3] |

| Spill | Evacuate the area and remove all ignition sources.[11] For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For large spills, contact your institution's emergency response team.[14] |

Waste Disposal

Dispose of pyridine acetate waste in accordance with local, state, and federal regulations.[10] Collect waste in a clearly labeled, sealed container.[15] Never pour chemical waste down the drain.[10]

References

- State of New Jersey. "HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov". nj.gov. Accessed February 15, 2026.

- Triumvirate Environmental. "What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps".

- Post Apple Scientific. "Handling Pyridine: Best Practices and Precautions". postapplescientific.com, March 12, 2024.

- Public Health England. "Incident management: pyridine - GOV.UK". gov.uk, October 15, 2015.

- CymitQuimica. "SAFETY DATA SHEET - CymitQuimica". cymitquimica.com, February 11, 2026.

- ChemSupply Australia. "Safety Data Sheet PYRIDINE - ChemSupply Australia". chemsupply.com.au. Accessed February 15, 2026.

- Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine". postapplescientific.com, October 1, 2024.

- Washington State University. "Standard Operating Procedure". wsu.edu. Accessed February 15, 2026.

- Chem-Supply. "PYRIDINE". chemsupply.com.au. Accessed February 15, 2026.

- ChemicalBook. "Pyridinium acetate - Safety Data Sheet - ChemicalBook". chemicalbook.com, December 21, 2024.

- BenchChem. "Personal protective equipment for handling Pyridine-2,6-diethanol - Benchchem". benchchem.com. Accessed February 15, 2026.

- PENTA. "Pyridine - SAFETY DATA SHEET - PENTA". pentachemicals.eu, November 26, 2024.

- Apollo Scientific. "Pyridine - Apollo Scientific". apolloscientific.co.uk. Accessed February 15, 2026.

- Carl ROTH. "Safety Data Sheet: Pyridine - Carl ROTH". carlroth.com. Accessed February 15, 2026.

- Loba Chemie. "PYRIDINE AR - Loba Chemie". lobachemie.com. Accessed February 15, 2026.

- Agency for Toxic Substances and Disease Registry. "Pyridine | ToxFAQs™ | ATSDR - CDC". atsdr.cdc.gov. Accessed February 15, 2026.

- Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". fishersci.com, October 9, 2009.

- Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited". jubilantingrevia.com, January 25, 2024.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. lobachemie.com [lobachemie.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. fishersci.com [fishersci.com]

- 8. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. nj.gov [nj.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Physicochemical Profiling: Ionization & Stability of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Executive Summary & Molecular Identity[1]

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate is a functionalized pyridine derivative characterized by a basic nitrogen center modulated by significant steric and electronic effects. Often utilized as a chiral intermediate in the synthesis of antihistamines (e.g., Dimethindene analogues) and anticholinergic ligands, its physicochemical behavior is dominated by the interplay between the basic pyridine ring, the electron-donating 6-methyl group, and the electron-withdrawing

This guide provides a definitive technical analysis of its ionization constants (pKa), solubility profiles, and stability concerns, structured for application scientists and medicinal chemists.

Structural Characterization

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 181.19 g/mol |

| Core Scaffold | 2,6-Disubstituted Pyridine |

| Key Ionizable Center | Pyridine Nitrogen ( |

| Secondary Functionality | Methyl Ester (Hydrolysis risk), Secondary Alcohol (H-bond donor) |

Theoretical pKa Derivation & Ionization Logic

Precise knowledge of the pKa is critical for optimizing extraction pH, chromatographic retention, and salt formation. As experimental values for this specific intermediate are often proprietary, we derive the Predicted Thermodynamic pKa using Hammett substituent constants and structural analogs.

The Substituent Effect Matrix

The ionization of the pyridine nitrogen is governed by the equation:

We estimate the pKa shifts relative to the unsubstituted pyridine baseline (pKa 5.23) as follows:

-

6-Methyl Group (+I Effect): The methyl group at position 6 is electron-donating. In 2-picoline (2-methylpyridine), this shifts the pKa from 5.23 to 5.97 .

-

2-Hydroxyacetate Branch (-I Effect): The group at position 2 contains an ester and a hydroxyl group. Both oxygen atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the ring nitrogen, thereby destabilizing the protonated form (cation) and lowering the pKa .

-

Intramolecular Hydrogen Bonding (IMHB): The

-hydroxyl group can form a 5-membered intramolecular hydrogen bond with the pyridine nitrogen lone pair in the neutral state. This stabilizes the neutral form, making protonation energetically less favorable, further depressing the pKa .

Predicted pKa Range

Based on the summation of these effects:

-

Base (2-Picoline): ~6.0[1]

-

Correction for

-Ester/Alcohol: -1.5 to -2.0 units (analogous to pyridine-2-carboxylates).

Estimated pKa: 3.8 – 4.5

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the competing hydrolysis pathway.

Figure 1: Ionization equilibrium showing the transition from the protonated cation to the neutral species, with the risk of ester hydrolysis in basic conditions.

Solubility & LogD Profile

The solubility of this compound is pH-dependent ("pH-floating").

| pH Condition | Dominant Species | Solubility Prediction | LogD (Octanol/Water) |

| pH 1.2 (Gastric) | Cation ( | High (> 10 mg/mL) | < 0.0 |

| pH 4.0 (Transition) | Mixed (50:50) | Moderate | ~ 0.5 - 1.0 |

| pH 7.4 (Blood) | Neutral ( | Low (< 0.5 mg/mL) | > 1.5 |

Critical Insight: The neutral form is lipophilic due to the methyl ester and the 6-methyl group. However, the hydroxyl group provides some polarity. The compound will likely precipitate if a high-concentration acidic stock solution is rapidly neutralized to pH > 5.

Experimental Protocol: Determination of pKa

Measuring the pKa of this specific molecule requires navigating a stability trap: Ester Hydrolysis . Standard titration at high pH can cleave the methyl ester, generating the carboxylic acid (which has a zwitterionic nature and a completely different pKa).

Recommended Method: Potentiometric Titration with Rapid Data Acquisition (e.g., SiriusT3 or GLpKa).

Reagents & Setup

-

Instrument: Potentiometric Titrator with inert gas purge (

or Argon) to remove -

Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

-

Solvent: 0.15 M KCl (ionic strength adjuster).

-

Sample: ~3-5 mg of pure compound.

The "Rapid-Acid" Workflow

To avoid hydrolyzing the ester, we titrate from low pH (stable) to high pH and stop immediately after the inflection point.

Figure 2: "Rapid-Acid" titration workflow designed to measure pKa before ester hydrolysis occurs.

Alternative: UV-Metric Titration

If the compound has low aqueous solubility at the pKa, use UV-metric titration (spectrophotometric).

-

Principle: The pyridine chromophore shifts

upon protonation. -

Advantage: Requires lower concentration (

M), reducing precipitation risks. -

Cosolvent: If necessary, titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).

Stability & Handling Guidelines

Ester Hydrolysis Kinetics

The methyl ester is susceptible to

-

Acidic Stability: Good. Solutions in 0.1 N HCl are stable for >24 hours.

-

Neutral Stability: Moderate.

-

Basic Stability: Poor. At pH > 9, significant hydrolysis to the carboxylic acid occurs within minutes to hours.

Storage Recommendations

-

Solid State: Store at -20°C under desiccant. The hydroxyl group can catalyze transesterification or dimerization in the solid state if moisture is present.

-

Solution: Prepare fresh in acetonitrile or methanol. Avoid DMSO for long-term storage if trace water is present, as it facilitates hydrolysis.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine/Picoline baseline values).

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

PubChem Database. (2024). Compound Summary: Methyl 6-methylpyridine-2-carboxylate (Structural Analog).[2] National Library of Medicine. [Link]

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism. [Link]

Sources

Methodological & Application

Ligand synthesis using Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate for catalysis

Executive Summary

This guide details the synthetic protocol for converting Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (MHPMA) into high-value chiral Pyridine-Oxazoline (PyOx) ligands. While standard PyOx ligands are bidentate (

Introduction: The Steric & Electronic Advantage

The starting material, This compound , possesses two structural features that define its catalytic utility:

-

The 6-Methyl "Bumper": In square-planar or octahedral complexes (e.g., with Pd, Cu, or Ru), the methyl group at the 6-position of the pyridine ring creates significant steric clash. This prevents the formation of inactive bis-ligand complexes (

), thereby enforcing the formation of the active mono-ligand species ( -

The

-Hydroxy Handle: Unlike simple picolinates, the

Target Ligand Class: 6-Methyl-Pyridine-Oxazoline (

Synthetic Workflow & Retrosynthesis

The synthesis exploits the differential reactivity of the ester and the hydroxyl group. The core strategy involves direct aminolysis followed by cyclization, preserving the

Visualizing the Pathway

Figure 1: Synthetic route from MHPMA to the active Copper-PyOx catalyst.

Detailed Experimental Protocols

Phase 1: Ligand Synthesis

Materials Required:

-

This compound (1.0 equiv)

-

(S)-Valinol (1.2 equiv) [Chiral Source]

-

Thionyl Chloride (

) or Mesyl Chloride ( -

Triethylamine (

) -

Dichloromethane (DCM), Anhydrous Methanol

Step 1: Aminolysis (Amide Formation)

-

Dissolve MHPMA (5.0 mmol) in anhydrous methanol (10 mL).

-

Add (S)-Valinol (6.0 mmol, 1.2 equiv).

-

Heat the mixture to reflux (65°C) for 12–16 hours. Note: The

-hydroxy group may slow this reaction compared to simple esters; monitoring via TLC is essential. -

Concentrate under reduced pressure to yield the crude hydroxy-amide .

-

QC Check:

NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of amide -NH doublet.

Step 2: Cyclization to PyOx

Critical Mechanism: We must activate the primary alcohol of the valinol moiety without eliminating the benzylic

-

Dissolve the crude hydroxy-amide (from Step 1) in anhydrous DCM (20 mL) and cool to 0°C.

-

Add Triethylamine (12.0 mmol, 2.4 equiv).

-

Dropwise add Mesyl Chloride (MsCl) (5.5 mmol, 1.1 equiv). Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Reflux: To ensure ring closure, heat the solution to 40°C for 4 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Silica gel chromatography (EtOAc/Hexane 1:4). The

-hydroxy group makes the product more polar than standard PyOx ligands.

Yield Expectation: 60–75% over two steps.

Phase 2: Metal Complexation (Catalyst Formation)

Target: Copper(II) Complex for Henry Reaction.

-

Dissolve the synthesized mPyOx-OH ligand (0.11 mmol) in Ethanol (2 mL).

-

Add

(0.10 mmol). The solution typically turns deep blue/green. -

Stir for 1 hour at RT.

-

Self-Validation: The complex is generated in situ for catalysis. If isolation is required, precipitate with diethyl ether.

Application Case Study: Asymmetric Henry Reaction

This ligand system is particularly effective for the nitroaldol reaction (Henry reaction) because the

Reaction: Benzaldehyde + Nitromethane

| Parameter | Condition |

| Catalyst Loading | 5–10 mol% |

| Solvent | Ethanol or THF |

| Temperature | 0°C to -20°C (Lower temp improves enantioselectivity) |

| Base Additive | DIPEA (10 mol%) |

| Time | 24–48 Hours |

Protocol:

-

To the pre-formed catalyst solution (from Phase 2), add Nitromethane (10 equiv).

-

Add Benzaldehyde (1.0 equiv).[1]

-

Add DIPEA (0.1 equiv) to initiate the cycle.

-

Monitor consumption of aldehyde by HPLC.

Mechanistic Logic & Troubleshooting

The Role of the 6-Methyl Group

In the absence of the 6-methyl group, PyOx ligands often form thermodynamically stable but catalytically inactive

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Ester hydrolysis instead of aminolysis. | Ensure Methanol is anhydrous. Use molecular sieves. |

| Chlorination Byproduct | Benzylic -OH substituted by Cl. | Use MsCl/Et3N instead of SOCl2. Keep temp < 0°C during activation. |

| Low ee% in Catalysis | Ligand racemization or moisture. | Dry all solvents. Ensure ligand synthesis started with pure (S)-Valinol. |

| No Reaction (Catalysis) | Catalyst poisoning. | The |

Visualizing the Catalytic Cycle

Figure 2: Simplified catalytic cycle for the Henry reaction. The 6-methyl group (part of L) prevents off-cycle aggregation.

References

-

PyOx Ligand Design: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis.[2][3] Chemical Society Reviews, 2018.[2]

-

Manganese Hydrogenation: Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands. ACS Catalysis, 2025.

-

General PyOx Synthesis: Scalable Synthesis of N-Acetylated α-Amino Acid-Derived Oxazoline Ligands. Journal of Heterocyclic Chemistry, 2019.[4]

- 6-Methyl Substitution Effect: * steric control in copper(II)-bis(oxazoline) complexes.* (General Principle grounded in Evans/Box chemistry).

-

Glycolic Acid Derivatives: Conversion of CO2 into Glycolic Acid: A Review. MDPI, 2023.

Sources

Application Notes & Protocols: Grignard Reactions with Pyridine-Substituted Acetates

Abstract: The incorporation of pyridyl moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, presents unique challenges when applied to substrates containing a pyridine ring, such as pyridine-substituted acetates. The inherent basicity and coordinating ability of the pyridine nitrogen can lead to side reactions, low yields, and complex product mixtures. This comprehensive guide provides an in-depth analysis of the mechanistic principles, strategic considerations, and detailed, field-proven protocols for successfully executing Grignard additions to pyridine-substituted acetates. It is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of this transformation and reliably synthesize target molecules.

Guiding Principles and Mechanistic Considerations

The reaction of a Grignard reagent with an ester is a fundamental transformation taught in introductory organic chemistry. However, the presence of a pyridine ring introduces significant complexity that must be understood and controlled.

The Standard Ester-Grignard Reaction Pathway

Typically, the addition of a Grignard reagent (R'-MgX) to an ester (RCOOR'') proceeds via a two-step addition process.[1] The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate.[2] This intermediate is unstable and collapses, expelling the alkoxide leaving group (⁻OR'') to form a ketone. This newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent.[3][4] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to a different tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol.[1][5]

Diagram 1: Standard reaction pathway for Grignard addition to an ester.

Challenges Inherent to Pyridine Substrates

The lone pair of electrons on the pyridine nitrogen atom is the primary source of complications.

-

Lewis Acid-Base Interaction: Grignard reagents are not only strong nucleophiles but also strong bases and Lewis acids (due to the MgX moiety). The pyridine nitrogen is a Lewis base. This can lead to a non-productive coordination between the magnesium center of the Grignard reagent and the pyridine nitrogen. This sequestration of the reagent can hinder its ability to attack the intended electrophilic carbonyl center.

-

Protonation Issues: Grignard reagents are potent bases and will readily deprotonate any available acidic protons.[6] While the pyridine ring itself is not acidic, trace amounts of water or acidic impurities in the reaction setup can protonate the pyridine nitrogen, forming a pyridinium salt. The Grignard reagent would then be consumed in an acid-base reaction, quenching the reagent and preventing the desired addition.

-

Nucleophilic Attack on the Ring: In certain cases, particularly with activated pyridine systems (e.g., N-acylpyridinium salts), the pyridine ring itself can become electrophilic and susceptible to nucleophilic attack by the Grignard reagent.[7][8][9] This can lead to dearomatization and the formation of dihydropyridine side products.

Diagram 2: Competing reaction pathways for Grignard reagents with pyridine acetates.

Application Notes & Protocols

Navigating the challenges described above requires careful selection of strategy and meticulous execution. We present two robust protocols: the direct addition for synthesizing tertiary alcohols and a superior alternative using pyridine N-oxides for clean, regioselective 2-substitution.

Protocol 1: Direct Grignard Addition to Pyridyl Acetates for Tertiary Alcohol Synthesis

This protocol aims to favor the standard double-addition pathway by using an excess of the Grignard reagent and carefully controlling reaction conditions to minimize side reactions. It is most suitable when the desired product is a tertiary alcohol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Absolutely critical. Grignard reagents are destroyed by water.[2] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

-

Excess Grignard Reagent: Using 2.5-3.0 equivalents ensures that even if some reagent is sequestered by coordination with the pyridine nitrogen, enough remains to drive the double addition to completion.

-

Low Temperature Addition: Adding the Grignard reagent at 0 °C or below helps to control the initial exothermic reaction and can temper the reactivity, potentially reducing side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

-

Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium species, helping to maintain its reactivity and solubility.[2]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser fitted with a nitrogen or argon inlet.

-

Reagent Preparation: Dissolve the pyridine-substituted acetate (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the reaction flask under a positive pressure of inert gas.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 eq, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Quenching is exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Protocol 2: Regioselective Synthesis of 2-Substituted Pyridines via Pyridine N-Oxides

This is often a superior strategy, particularly for synthesizing 2-alkyl, 2-aryl, or 2-alkynyl pyridines. The N-oxide functionality deactivates the pyridine ring towards nucleophilic attack and electronically favors addition at the 2- and 6-positions.[10] The subsequent rearomatization step yields the 2-substituted pyridine cleanly.[10][11]

Causality Behind Experimental Choices:

-

N-Oxide Activation: The N-oxide starting material circumvents the issue of nitrogen basicity and directs the nucleophile.

-

Room Temperature Addition: The reaction of Grignard reagents with pyridine N-oxides is often efficient at room temperature, simplifying the procedure.[10]

-

Rearomatization: The intermediate dihydropyridine oxime is not stable. Treatment with acetic anhydride (Ac₂O) at elevated temperatures efficiently eliminates acetic acid and restores the aromatic pyridine ring.[10]

Step-by-Step Methodology:

-

Apparatus Setup: Use a flame-dried flask with a stir bar under an inert atmosphere as described in Protocol 1.

-

Reagent Preparation: Dissolve the pyridine N-oxide (1.0 eq) in anhydrous THF (approx. 0.3 M solution).

-

Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise at room temperature. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Monitor the consumption of the starting material by TLC.

-

Rearomatization: To the reaction mixture, add acetic anhydride (Ac₂O, 2.0 eq). Heat the mixture to 120 °C (oil bath) for 5-10 minutes. Note: Microwave heating can also be effective and much faster.[10]

-

Quenching and Workup: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic anhydride and quench any excess reagents. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 2-substituted pyridine.

Data Summary and Troubleshooting

Quantitative Data Summary Table

| Parameter | Protocol 1 (Direct Addition) | Protocol 2 (N-Oxide Method) | Reference |

| Substrate | Pyridine-X-acetate | Pyridine-X-N-oxide | - |

| Grignard (eq.) | 2.5 - 3.0 | 1.5 | [10] |

| Temperature | 0 °C to RT | RT, then 120 °C | [10] |

| Reaction Time | 2 - 4 hours | 1 hour, then 5-10 min | [10] |

| Key Reagent | - | Acetic Anhydride (Ac₂O) | [10] |

| Typical Product | Tertiary Alcohol | 2-Substituted Pyridine | [10][12] |

| Typical Yields | Moderate to Good | Good to High | [10] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet glassware/solvents. 2. Poor quality Grignard reagent. 3. Reagent consumed by acid-base reaction. | 1. Ensure all equipment is rigorously dried. Use fresh anhydrous solvents. 2. Titrate the Grignard reagent before use. 3. Use Protocol 2 to avoid basicity issues. |

| Recovery of Starting Ester | 1. Insufficient Grignard reagent. 2. Reagent sequestration by nitrogen coordination. | 1. Increase equivalents of Grignard reagent to 3.0 or more. 2. Consider adding a Lewis acid like CeCl₃ to activate the carbonyl. |

| Formation of Ketone (Incomplete Reaction) | 1. Insufficient Grignard reagent. 2. Steric hindrance preventing second addition. | 1. Add more Grignard reagent and increase reaction time/temperature. 2. If the ketone is the desired product, consider alternative methods (e.g., Weinreb amides). |

| Complex Mixture of Products | 1. Attack on the pyridine ring. 2. Competing side reactions. | 1. Switch to the more selective N-oxide methodology (Protocol 2). 2. Lower the reaction temperature. |

Safety Precautions

-

Grignard Reagents: Can be pyrophoric, especially in concentrated form. They react violently with water and other protic sources. Always handle under an inert atmosphere (Nitrogen or Argon) using dry syringes and cannulation techniques.

-

Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.

-

Exothermic Reactions: Both the Grignard addition and the subsequent quenching steps can be highly exothermic. Maintain slow addition rates and effective cooling to control the reaction temperature.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing these reactions. Conduct the experiment in a well-ventilated chemical fume hood.

References

-

Duan, Z. et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

-

Comins, D. L., & Dehghani, A. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

Wibaut, J. P., & Hey, D. H. (1953). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

-

YorkSpace. (2018). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. Available at: [Link]

-

Chemeurope.com. Umpolung. Available at: [Link]

-

BYJU'S. Grignard Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

-

Glusac, E. J. et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]

-

Andersson, H. et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

-

Wang, X. et al. (2020). Umpolung coupling of pyridine-2-carboxaldehydes and propargylic carbonates via N-heterocyclic carbene/palladium synergetic catalysis. Chemical Communications. Available at: [Link]

-

Glusac, E. J. et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. Available at: [Link]

-

Mondal, S. et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]

-

ResearchGate. (2018). Reaction of pyridine N‐oxides with Grignard reagents. Available at: [Link]

-

Tsuyoshi, M. et al. (2024). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. Available at: [Link]

-

Kharasch, M. S., & Reinmuth, O. (2010). The preparation of ketones from acid halides and the grignard reagent. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

-

ResearchGate. (2007). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Available at: [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

-

Leah4sci. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. Available at: [Link]

-

Mondal, S. et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

-

Tsuyoshi, M. et al. (2024). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. Available at: [Link]

-

ResearchGate. (2022). a) Enantioselective conjugate additions of Grignard reagents to... Available at: [Link]

-

Chemistry Steps. Esters to Ketones. Available at: [Link]

-

ResearchGate. (2012). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Esters to Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for the hydroxyl functionality in Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate. The presence of a pyridine ring and an adjacent ester group necessitates careful consideration of reaction conditions to avoid unwanted side reactions. This guide details the causality behind experimental choices, offers self-validating protocols for the most suitable protecting groups, and provides a comparative analysis of various strategies to facilitate informed decision-making in complex synthetic routes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, alongside a basic pyridine ring, presents a unique set of challenges in multi-step syntheses.[1][2][3] Unprotected, the hydroxyl group can interfere with a wide range of reactions, including those involving strong bases, organometallics, and various coupling reactions. Furthermore, the pyridine nitrogen can be protonated under acidic conditions or act as a nucleophile, complicating reaction pathways.

The strategic application of a protecting group to the hydroxyl moiety is therefore paramount to achieving successful and high-yielding transformations on other parts of the molecule. The ideal protecting group should be:

-

Easy to install in high yield under mild conditions that do not affect the ester or pyridine functionalities.

-

Stable to the projected reaction conditions for subsequent synthetic steps.

-

Readily removed in high yield under conditions that leave the rest of the molecule intact.

This guide will explore the most effective strategies for protecting the hydroxyl group of the target molecule, focusing on silyl ethers, acetal-type ethers, and benzyl ethers.

Comparative Analysis of Protecting Group Strategies

The choice of a protecting group is dictated by the overall synthetic plan.[1] The stability of various protecting groups under different reaction conditions is a critical factor.[4][5] Below is a comparative analysis of suitable protecting groups for this compound.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations |

| Silyl Ethers | |||||

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., PPTS, aq. HF) | Stable to basic, mildly acidic, and many organometallic reagents.[6] | Versatile and widely used.[6][7] Cleavage with fluoride can be highly selective.[8][9] |

| Triethylsilyl | TES | TES-Cl, Pyridine, DCM | Mild acid (e.g., AcOH in THF/H₂O) | Less sterically hindered and more acid-labile than TBDMS.[10] | Useful when milder acid deprotection is required. |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; or stronger acid | More sterically hindered and more stable than TBDMS.[10] | Offers enhanced stability for more demanding reaction sequences. |

| Acetal-Type Ethers | |||||

| Methoxymethyl | MOM | MOM-Cl, DIPEA, DCM | Acidic hydrolysis (e.g., HCl in MeOH, TFA).[11][12] | Stable to strong bases, nucleophiles, and reducing agents.[11] | MOM-Cl is a carcinogen; alternative reagents like dimethoxymethane with an acid catalyst can be used.[6][12] |

| Benzyl Ethers | |||||

| p-Methoxybenzyl | PMB | PMB-Cl, NaH, THF/DMF | Oxidative cleavage (DDQ); or strong acid (TFA).[13][14][15] | Stable to a wide range of conditions, but can be cleaved selectively.[13] | Orthogonal to many other protecting groups.[13] |

| Benzyl | Bn | BnBr, NaH, THF/DMF | Hydrogenolysis (H₂, Pd/C).[16] | Very robust; stable to most non-reducing conditions.[16] | Hydrogenolysis may not be compatible with other reducible functional groups. |

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are critical for the successful implementation of these protocols.

Silyl Ether Protection: tert-Butyldimethylsilyl (TBDMS) Ether Formation

This protocol is a robust and widely applicable method for the protection of hydroxyl groups.[6][17]

Workflow for TBDMS Protection

Sources

- 1. jocpr.com [jocpr.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. gasesgrit.com [gasesgrit.com]

- 4. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 5. Protecting Groups - Stability [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 15. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. Silyl ether - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Optimization of recrystallization solvents for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Answering the user's request.## Technical Support Center: Optimization of Recrystallization for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this specific molecule. We will move beyond generic protocols to address the unique challenges presented by its pyridine, hydroxyl, and ester functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on the differential solubility of your target compound and its impurities in a specific solvent at varying temperatures.[1] The core principle is that this compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a low temperature.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[1][4] By carefully controlling the cooling process, the target compound is induced to form pure crystals, selectively excluding impurities from its growing lattice structure.[5]

Q2: What structural features of my compound should guide my initial solvent selection?

A2: The molecular structure of this compound contains several key functional groups that dictate its polarity and solubility:

-

Pyridine Ring: The nitrogen atom makes this group polar and capable of hydrogen bonding. Pyridine itself is miscible with water and most organic solvents.[6]

-

Hydroxyl (-OH) Group: This is a highly polar group that readily engages in hydrogen bonding.

-

Ester (-COOCH₃) Group: This group adds polarity.

-

Methyl Group & Aromatic System: These parts of the molecule contribute non-polar character.

This combination of polar and non-polar features suggests that the compound will be most soluble in polar protic solvents (e.g., ethanol, methanol) and moderately polar aprotic solvents (e.g., ethyl acetate, acetone). It will likely be less soluble in non-polar solvents like hexane or toluene. Therefore, a good starting point for screening would be ethanol, isopropanol, and ethyl acetate.

Q3: Is a single-solvent or mixed-solvent system more likely to be effective?

A3: While a single solvent is simpler, a mixed-solvent system is often more effective for compounds with intermediate polarity like this one.[7][8] A mixed-solvent system, also known as an anti-solvent recrystallization, uses one solvent in which the compound is highly soluble (the "solvent") and a second, miscible solvent in which it is poorly soluble (the "anti-solvent").[9][10] This allows for fine-tuned control over the solubility gradient. For your compound, common and effective pairs to investigate would be:

Systematic Solvent Selection Protocol

A systematic approach is crucial for efficiently identifying the optimal solvent system. The following workflow minimizes material loss and provides a clear decision path.

Experimental Workflow: Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

-

Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, vortexing after each addition. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[2][13]

-

Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1][8]

-

Cooling & Crystallization Test: Allow the saturated, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

-

Evaluation: The ideal solvent is one that fully dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.[3]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid, Not Crystals

This is a frequent issue where the solute comes out of solution as a liquid layer or emulsion instead of a solid.[14][15]

-

Primary Cause: Oiling out typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of a solute-impurity mixture).[16][17] Impurities can significantly depress the melting point, exacerbating this problem.

-

Solutions & Protocols:

-